molecular formula C11H13N3O4 B5718776 N~1~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE

N~1~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE

Cat. No.: B5718776
M. Wt: 251.24 g/mol
InChI Key: GADYLWQLXDPADP-UHFFFAOYSA-N
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Description

N~1~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted acetamides.

Scientific Research Applications

N~1~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to biological targets, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-nitro-5-(propan-2-ylideneamino)oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-7(2)13-18-11-5-9(12-8(3)15)4-10(6-11)14(16)17/h4-6H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADYLWQLXDPADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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